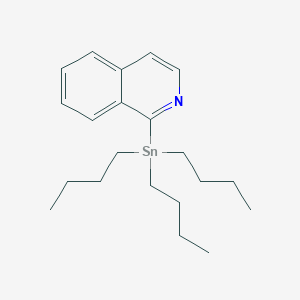
1-(Tributylstannyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tributylstannyl)isoquinoline is an organic compound with a molecular weight of 418.21 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
Isoquinoline and its derivatives can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of 1-(Tributylstannyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8 (9)3-1;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; . Physical And Chemical Properties Analysis
1-(Tributylstannyl)isoquinoline is a weak base . It has a molecular weight of 418.21 .Applications De Recherche Scientifique
Organic Synthesis
1-(Tributylstannyl)isoquinoline is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its stannyl group is highly reactive, making it a valuable intermediate in the synthesis of complex organic molecules. This application is crucial for developing new pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 1-(Tributylstannyl)isoquinoline serves as a precursor for the synthesis of bioactive isoquinoline derivatives. These derivatives often exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers use this compound to explore new therapeutic agents .
Radiopharmaceuticals
The compound is also employed in the development of radiopharmaceuticals. Its stannyl group can be replaced with radioactive isotopes, which are then used in diagnostic imaging and cancer treatment. This application is particularly important in positron emission tomography (PET) imaging, where it helps in the visualization of biological processes in vivo .
Material Science
In material science, 1-(Tributylstannyl)isoquinoline is used to create novel materials with unique properties. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. This makes it valuable in the development of advanced materials for electronics and aerospace applications .
Environmental Chemistry
In environmental chemistry, 1-(Tributylstannyl)isoquinoline is used to study the behavior and fate of organotin compounds in the environment. Researchers investigate its degradation pathways and potential environmental impacts, which is crucial for developing strategies to mitigate pollution caused by organotin compounds.
These applications highlight the versatility and importance of 1-(Tributylstannyl)isoquinoline in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
Mécanisme D'action
Target of Action
Isoquinoline, the core structure of this compound, is known to be a component of many biologically active products . .
Biochemical Pathways
The biochemical pathways affected by 1-(Tributylstannyl)isoquinoline are currently unknown . Isoquinolines are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the diverse biological activities of isoquinolines , it is likely that 1-(Tributylstannyl)isoquinoline may have multiple effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
tributyl(isoquinolin-1-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTCOCMSXCAYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tributylstannyl)isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

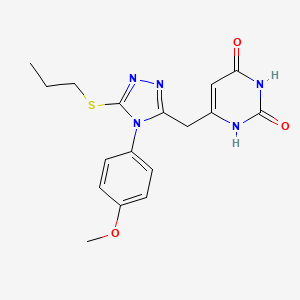
![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)
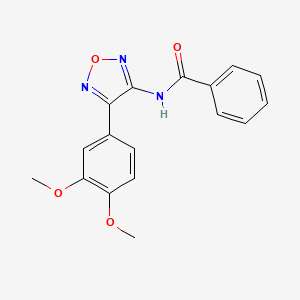
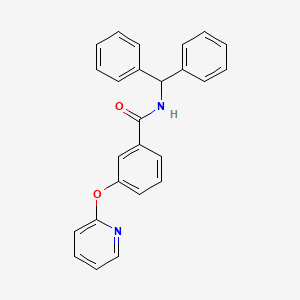
![4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2439117.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2439119.png)

![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)
![3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one](/img/structure/B2439124.png)
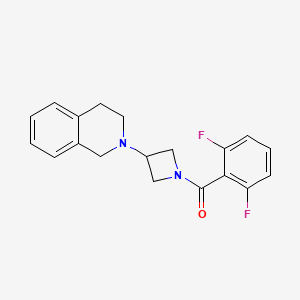
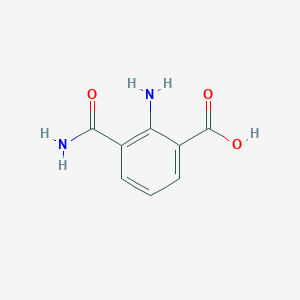
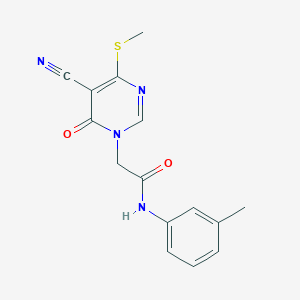
![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)